1-benzyl-N-ethyl-4-piperidinecarboxamide CAS number and molecular weight
1-benzyl-N-ethyl-4-piperidinecarboxamide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-benzyl-N-ethyl-4-piperidinecarboxamide, a piperidine derivative of interest in medicinal chemistry. Given the limited publicly available data on this specific molecule, this document synthesizes information from closely related analogues to provide expert insights into its properties, synthesis, and potential biological significance.
Core Compound Identification
1-benzyl-N-ethyl-4-piperidinecarboxamide is a substituted piperidine featuring a benzyl group on the piperidine nitrogen and an N-ethylcarboxamide moiety at the 4-position.
| Identifier | Value | Source |
| CAS Number | 429639-61-2 | [1] |
| Molecular Formula | C₁₅H₂₂N₂O | [1] |
| Molecular Weight | 246.35 g/mol | [1] |
Below is the 2D chemical structure of the molecule.
Caption: 2D Structure of 1-benzyl-N-ethyl-4-piperidinecarboxamide.
Physicochemical Properties and Data
| Property | Predicted/Inferred Value | Notes |
| Physical Form | Solid (for HCl salt) | The free base is likely to be a high-boiling point liquid or a low-melting point solid. |
| Solubility | Soluble in organic solvents like ethanol, dichloromethane. Poorly soluble in water. | Based on the properties of the structurally similar Ethyl 1-benzylpiperidine-4-carboxylate.[2] |
| pKa | ~7.9-8.5 | The piperidine nitrogen is basic. The predicted pKa for the conjugate acid is based on similar N-benzylpiperidine structures. |
| Storage | Store at room temperature in a well-sealed container, away from strong oxidizing agents. | General storage recommendation for piperidine derivatives.[2] |
Proposed Synthesis Protocol
While a specific synthesis protocol for 1-benzyl-N-ethyl-4-piperidinecarboxamide has not been published, a logical and efficient route can be designed based on standard organic chemistry principles and published syntheses of analogous compounds. A common method would involve the amidation of a suitable carboxylic acid precursor.
The proposed two-step synthesis starts from the commercially available Ethyl 1-benzylpiperidine-4-carboxylate (CAS: 24228-40-8).
Caption: Proposed two-step synthesis of the target compound.
Step 1: Saponification of Ethyl 1-benzylpiperidine-4-carboxylate
This step hydrolyzes the starting ester to its corresponding carboxylic acid.
-
Dissolve Ethyl 1-benzylpiperidine-4-carboxylate (1.0 eq) in a suitable solvent mixture such as methanol/water or THF/water.
-
Add an excess of a base, for example, sodium hydroxide (NaOH, 2.0-3.0 eq) or lithium hydroxide (LiOH).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, cool the mixture to 0 °C and carefully acidify with an aqueous acid (e.g., 1M HCl) to a pH of approximately 5-6.
-
The product, 1-benzylpiperidine-4-carboxylic acid, may precipitate and can be collected by filtration. Alternatively, extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid intermediate.
Step 2: Amide Coupling
This step couples the carboxylic acid with ethylamine to form the final product.
-
Dissolve the 1-benzylpiperidine-4-carboxylic acid (1.0 eq) from Step 1 in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a peptide coupling agent, such as HATU (1.1 eq) or a combination of HOBt (1.1 eq) and EDC (1.1 eq).
-
Add a non-nucleophilic base, like diisopropylethylamine (DIPEA, 2.0-3.0 eq), to the mixture.
-
Stir for a few minutes before adding ethylamine (as a solution in THF or as the hydrochloride salt with an additional equivalent of base, 1.2 eq).
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate. The crude product can then be purified by flash column chromatography on silica gel to yield pure 1-benzyl-N-ethyl-4-piperidinecarboxamide.
Potential Biological Activity and Applications
The N-benzylpiperidine scaffold is a well-established pharmacophore in medicinal chemistry. Numerous derivatives have been investigated for a range of biological activities, with a significant focus on central nervous system targets.
Cholinesterase Inhibition: A Prime Target
The most prominent application for closely related N-benzylpiperidine carboxamides is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE).[3][4] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease.[3]
-
Structural Context : A 2019 study explored a series of N-benzylpiperidine carboxamide derivatives as potential AChE inhibitors.[5] The study replaced the ester linkage in a lead compound with a more metabolically stable amide bond, demonstrating that the carboxamide moiety is well-tolerated for this activity.[5]
-
Mechanism of Action : These compounds are believed to interact with the active site of the AChE enzyme, preventing the breakdown of acetylcholine. The N-benzyl group often interacts with the peripheral anionic site (PAS) of the enzyme, while the piperidine and carboxamide portions occupy the catalytic active site (CAS).
While 1-benzyl-N-ethyl-4-piperidinecarboxamide has not been specifically tested in published studies, its structural similarity to potent AChE inhibitors suggests it is a strong candidate for possessing similar activity.[5] Researchers in neurodegenerative diseases may find this compound to be a valuable building block or lead compound for further optimization.
Other reported biological activities for N-benzylpiperidine derivatives include antimicrobial and dopamine reuptake inhibition, though these are less directly linked to the carboxamide functional group.[6][7]
Analytical Characterization
Proper characterization of 1-benzyl-N-ethyl-4-piperidinecarboxamide would rely on standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR would confirm the presence of all protons, including the ethyl group (triplet and quartet), the benzyl group (aromatic signals and a singlet for the benzylic CH₂), and the piperidine ring protons.
-
¹³C NMR would show the expected number of carbon signals, including the characteristic amide carbonyl peak around 170-175 ppm.
-
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) would show the protonated molecule [M+H]⁺ at m/z 247.35.
-
High-Performance Liquid Chromatography (HPLC) : To determine purity, coupled with a UV detector (aromatic absorbance) or an evaporative light scattering detector (ELSD).
-
Infrared (IR) Spectroscopy : Would show a characteristic C=O stretch for the amide at approximately 1630-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.
Safety and Handling
No specific safety data sheet (SDS) is available for 1-benzyl-N-ethyl-4-piperidinecarboxamide. However, based on related compounds, the following precautions are advised:
-
Hazard Class : Assumed to be harmful if swallowed. May cause skin and eye irritation.[8]
-
Personal Protective Equipment (PPE) : Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling : Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust or aerosols. Wash hands thoroughly after handling.
-
Incompatible Materials : Avoid contact with strong oxidizing agents.[9]
References
-
CP Lab Safety. N-Benzyl-N-ethylpiperidine-4-carboxamide, 1 gram, Reagent Grade. Available at: [Link]
-
PubChem. Ethyl 1-benzylpiperidine-4-carboxylate. Available at: [Link]
-
Malawska, B., et al. (2009). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 66(4), 379-386. Available at: [Link]
-
Yamanashi, M., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(14), 2619-2633. Available at: [Link]
-
Arshad, M., et al. (2011). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. International Journal of Pharmaceutical Sciences and Research, 2(7), 1775-1779. Available at: [Link]
-
Wikipedia. 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine. Available at: [Link]
-
Panayides, J. L., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 73-86. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 1-Benzyl-4-Piperidinecarboxylic Acid Ethyl Ester: Structure, Uses, Synthesis & Safety Data | Chemical Properties & Supplier China [chemheterocycles.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine - Wikipedia [en.wikipedia.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
